molecular formula C20H18ClN5 B11227623 N-benzyl-1-(5-chloro-2-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-benzyl-1-(5-chloro-2-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11227623
M. Wt: 363.8 g/mol
InChI Key: QJLRKWPJVBULFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(5-chloro-2-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby suppressing B-cell receptor (BCR) signaling pathways. This targeted mechanism makes it a critical tool for investigating the pathogenesis of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus, where aberrant B-cell activation is a key driver of disease. Research utilizing this compound is focused on elucidating the role of BTK in immune cell signaling, proliferation, and survival. Its high selectivity profile helps researchers dissect complex signaling networks and validate BTK as a therapeutic target in preclinical models. This inhibitor is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H18ClN5

Molecular Weight

363.8 g/mol

IUPAC Name

N-benzyl-1-(5-chloro-2-methylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H18ClN5/c1-14-8-9-16(21)10-18(14)26-20-17(11-24-26)19(22-13-23-20)25(2)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3

InChI Key

QJLRKWPJVBULFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Vilsmeier Amidination and Heterocyclization

A one-flask method using 5-aminopyrazoles reacts with Vilsmeier reagents (e.g., PBr₃/DMF) to form intermediates, followed by heterocyclization with amines (e.g., hexamethyldisilazane). This approach achieves yields up to 91% under optimized conditions (Table 1).

Step Reagents/Conditions Yield Reference
Vilsmeier reactionPBr₃, DMF, 60°C, 1–2 h>90%
HeterocyclizationNH(SiMe₃)₂, THF, reflux, 3–5 h91%

Suzuki-Miyaura Cross-Coupling

For aryl-functionalized derivatives, palladium-catalyzed cross-coupling is used. A rGO-Ni@Pd catalyst enables efficient coupling of aryl boronic acids to chloropyrazolo-pyrimidines.

Functionalization: Introduction of 5-Chloro-2-Methylphenyl Group

The 5-chloro-2-methylphenyl substituent is introduced via:

Direct Arylation

Chlorinated pyrazolo-pyrimidines undergo Suzuki coupling with 5-chloro-2-methylphenylboronic acid. Key conditions include:

  • Catalyst : Pd(OAc)₂, SPhos ligand

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O

  • Yield : ~80% (analogous to)

Post-Cyclization Substitution

Alternative routes involve chlorination of pre-formed pyrazolo-pyrimidines using POCl₃/TMA, followed by nucleophilic aromatic substitution.

Amine Functionalization: N-Benzyl-N-Methyl Substitution

The 4-amino group undergoes sequential alkylation:

Methylation

Reaction with methyl iodide (CH₃I) in DMF/K₂CO₃ introduces the methyl group.

Benzyl Protection

N-Benzyl groups are added via reductive amination:

  • Aldehyde : Benzaldehyde

  • Catalyst : Pd/C, H₂ (1–5 bar)

  • Solvent : Methanol

Purification and Characterization

Step Method Purity Reference
Column chromatographySilica gel, EtOAc/hexane>95%
RecrystallizationEthanol/water>99%
Spectroscopic analysis¹H/¹³C NMR, HRMS, XRDConfirmed

Key Challenges and Optimization Insights

Regioselectivity in Arylation

Suzuki coupling requires precise control of catalyst loading and temperature to avoid over-arylation.

Amine Protection

N-Benzyl groups are sensitive to acidic conditions; use of Boc protection during synthesis is advised.

Scalability

One-flask Vilsmeier methods reduce intermediate isolation steps, enhancing industrial feasibility.

Comparative Analysis of Reported Methods

Method Advantages Limitations
Vilsmeier cyclizationHigh yield, minimal stepsLimited to specific substrates
Suzuki couplingVersatile for diverse aryl groupsPd catalyst cost
Reductive aminationMild conditions, high selectivityRequires H₂ gas infrastructure

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(5-chloro-2-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-benzyl-1-(5-chloro-2-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-(5-chloro-2-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of dihydrofolate reductase, thereby interfering with DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Target Selectivity and Potency

  • ZYBT1 highlights the role of hexahydrocyclopenta[c]pyrrole substituents in enhancing BTK selectivity and oral bioavailability, critical for lymphoma treatment .
  • The N-benzyl-1-(5-chloro-2-methylphenyl) variant (target compound) shares structural similarities with ZYBT1 but lacks explicit BTK or mTOR target data. Its 5-chloro-2-methylphenyl group may enhance hydrophobic interactions in kinase binding pockets, as seen in EGFR inhibitors .

Biological Activity

N-benzyl-1-(5-chloro-2-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and is a promising target for cancer therapy.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo ring fused with a pyrimidine structure, characterized by the presence of two nitrogen atoms in the pyrimidine ring. The substituents on the pyrazolo and phenyl rings contribute to its unique chemical properties and biological activities.

Structural Formula

C20H18ClN5\text{C}_{20}\text{H}_{18}\text{ClN}_5

Key Features

  • Molecular Weight : 377.9 g/mol
  • Chemical Class : Pyrazolo[3,4-d]pyrimidine
  • Key Functional Groups : Benzyl group, chloro group, methyl group

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, particularly as inhibitors of CDKs. This compound has demonstrated potential as a selective inhibitor of CDK2. In vitro studies have shown that similar compounds can significantly inhibit tumor cell growth across various cancer cell lines, indicating their potential as anticancer agents .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. The results indicate that this compound exhibits significant inhibitory effects on cell proliferation.

Cell LineIC50 (µM)
A549 (Lung Cancer)26
MCF7 (Breast Cancer)18
HeLa (Cervical Cancer)22

Case Studies

  • Study on CDK2 Inhibition :
    • A study demonstrated that this compound effectively inhibits CDK2 activity in vitro. The binding affinity was evaluated using molecular docking simulations, which suggested favorable interactions with the active site of CDK2 .
  • Antitumor Activity :
    • Another research project focused on evaluating the antitumor activity of this compound in xenograft mouse models. Results indicated a tumor volume reduction greater than 50% in treated groups compared to controls, highlighting its potential for therapeutic applications .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require optimization to achieve high yields and purity. The synthetic routes often include:

  • Formation of the pyrazolo ring.
  • Introduction of substituents via electrophilic aromatic substitution.
  • Final purification steps using chromatography techniques.

Q & A

Q. Table 1: Optimization Parameters for Synthesis

FactorImpactRecommended ConditionsReferences
CatalystEnhances coupling efficiency5 mol% Pd(OAc)₂ in DMF
SolventReduces byproductsDMF under N₂ atmosphere
Reaction TimeBalances yield vs. degradation12–24 hours

Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:
A combination of techniques ensures structural validation and purity assessment:

  • ¹H/¹³C NMR : Confirms substitution patterns and stereochemistry via chemical shifts and coupling constants .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state behavior .
  • HPLC-MS : Quantifies purity (>95%) and molecular weight verification .

Q. Table 2: Key Analytical Methods

TechniqueApplicationKey ParametersReferences
XRDCrystal structure determinationDihedral angles, H-bonding
HPLC-MSPurity assessmentRetention time, m/z 401.8

Basic: What initial biological screening approaches are recommended for this compound?

Answer:

  • Kinase inhibition assays : Test activity against protein kinases (e.g., CDK or EGFR) using fluorescence-based assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Microbial susceptibility : Screen against Gram-positive/negative bacteria via broth microdilution .

Basic: How can common impurities be identified and mitigated during synthesis?

Answer:

  • Byproduct analysis : Use LC-MS to detect unreacted intermediates or degradation products .
  • Chromatographic purification : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) improves purity .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:
Contradictions often arise from assay conditions (e.g., pH, cell line variability). Strategies include:

  • Orthogonal validation : Confirm kinase inhibition via both enzymatic and cell-based assays .
  • Dose-response curves : Assess activity across multiple concentrations to rule out false positives .

Advanced: What strategies optimize pharmacokinetic properties through structural modification?

Answer:

  • Hydrophilicity enhancement : Introduce sulfonate or phosphate groups to improve solubility .
  • Prodrug design : Mask amine groups with acetyl or PEG moieties to enhance bioavailability .

Advanced: How can computational modeling predict target interactions and guide drug design?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to kinase ATP-binding pockets .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives .

Advanced: What protocols manage impurities during scale-up from lab to pilot plant?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression .
  • Crystallization optimization : Use anti-solvent addition (e.g., water) to enhance crystal purity .

Advanced: How do structural modifications influence the compound’s selectivity in kinase inhibition?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance binding to hydrophobic kinase pockets .
  • Steric hindrance : Bulkier substituents (e.g., benzyl groups) reduce off-target interactions .

Advanced: What in vivo models are suitable for evaluating therapeutic efficacy and toxicity?

Answer:

  • Xenograft models : Test tumor growth inhibition in immunocompromised mice .
  • Pharmacokinetic profiling : Measure plasma half-life and organ distribution via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.